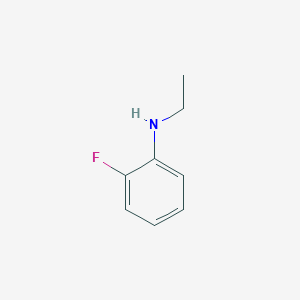

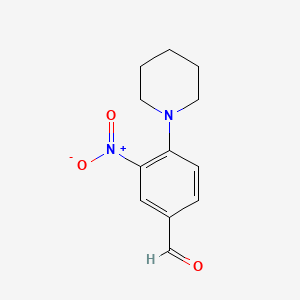

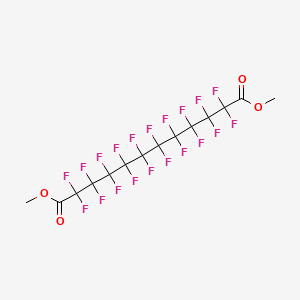

![molecular formula C9H8N2S2 B1301850 2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol CAS No. 306281-11-8](/img/structure/B1301850.png)

2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the microwave-assisted Wolff rearrangement of cyclic 2-diazo-1,3-diketones, which is an efficient and environmentally friendly synthetic protocol for the synthesis of alpha-carbonylated cycloalkanones . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities with cyclic 2-diazo-1,3-diketones.

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol is not directly analyzed in the provided papers. However, the spectral data of similar compounds, such as 2-diazo-4-cyclopentene-1,3-dione, indicate differences in the degree of resonance contribution of the canonical forms . This suggests that the molecular structure of the compound may also exhibit unique resonance characteristics.

Chemical Reactions Analysis

The chemical reactions involving similar compounds show unexpected regioselectivity in the reaction between cycloalkenyl-1-diazenes and thioamides, leading to the formation of fused cycloalkyl-thiazoline and cycloalkyl-thiazoline–pyrazole systems . This indicates that the thiol group in the compound of interest may also engage in selective reactions, potentially leading to the formation of novel heterocyclic systems.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol are not discussed in the provided papers, the properties of similar heterocyclic compounds and their reactions suggest that the compound may exhibit unique characteristics. These could include specific reactivity due to the presence of the thiol group, as well as distinct spectroscopic features that could be inferred from the resonance structures of related compounds.

Applications De Recherche Scientifique

Synthesis and Structural Importance

Structure and Synthesis Applications

The chemistry of azines, including 2,3-diaza-1,3-butadienes, underlines the importance of nitrogen-containing heterocycles. These compounds are foundational in organic chemistry for synthesizing diverse molecular architectures, indicating the potential utility of related thiol compounds in synthetic methodologies (Safari & Gandomi-Ravandi, 2014).

Heterocyclic Chemistry and Biological Activity

The study of 1,3,4-thiadiazoles and oxadiazoles highlights the pharmacophore versatility of sulfur and nitrogen heterocycles. This suggests that similarly structured compounds, like the one , may possess significant biological or pharmacological potential (Lelyukh, 2019).

Potential Applications in Material Science

Polymer and Material Applications

The incorporation of thiol-disulfide chemistry into polymers underscores the utility of thiol groups in designing responsive, self-healing, and adaptive materials. This suggests potential applications of thiol-containing heterocycles in creating novel polymeric materials with unique properties (Kgesa et al., 2015).

Biological and Pharmacological Potential

Pharmacological Importance of Thiol-containing Compounds

The presence of thiols in molecules is associated with a wide range of biological activities, including antimicrobial and antitumor effects. This broad biological relevance suggests that thiol-containing heterocycles, similar to the compound of interest, could be valuable in medicinal chemistry and drug design (Singh et al., 2022).

Environmental and Analytical Chemistry

Analytical and Environmental Implications

The role of low-molecular-weight thiols in plants, highlighting their importance in cellular redox homeostasis and stress response, suggests potential research applications in environmental science and plant chemistry. This indicates possible avenues for studying the environmental impact and ecological roles of thiol-containing compounds (Pivato et al., 2014).

Propriétés

IUPAC Name |

7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-12-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c12-8-7-5-2-1-3-6(5)13-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIFVIYMKOHMQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=C2C(=S)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364508 |

Source

|

| Record name | 3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol | |

CAS RN |

306281-11-8 |

Source

|

| Record name | 3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

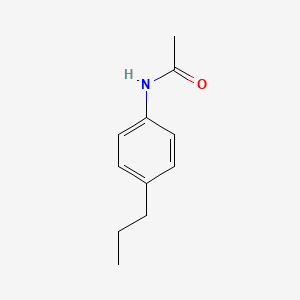

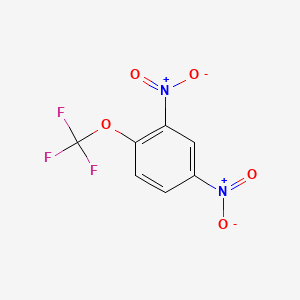

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)

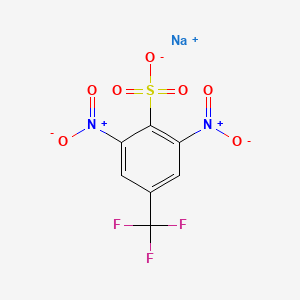

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)